molecular formula C12H9NOS B2509140 5-(Benzylsulfanyl)furan-2-carbonitrile CAS No. 1803583-60-9

5-(Benzylsulfanyl)furan-2-carbonitrile

Cat. No.: B2509140
CAS No.: 1803583-60-9
M. Wt: 215.27
InChI Key: OVQAICXVLBGDFF-UHFFFAOYSA-N
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Description

5-(Benzylsulfanyl)furan-2-carbonitrile is an organic compound with the molecular formula C12H9NOS It is a furan derivative, characterized by the presence of a benzylsulfanyl group at the 5-position and a nitrile group at the 2-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylsulfanyl)furan-2-carbonitrile typically involves the reaction of furan-2-carbonitrile with benzylthiol in the presence of a suitable base. The reaction is carried out under reflux conditions, often using solvents such as ethanol or methanol. The reaction mechanism involves the nucleophilic substitution of the thiol group on the furan ring, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylsulfanyl)furan-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted furan derivatives, depending on the nucleophile used.

Scientific Research Applications

5-(Benzylsulfanyl)furan-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Benzylsulfanyl)furan-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzylsulfanyl group can enhance the compound’s binding affinity to target proteins, while the nitrile group can participate in hydrogen bonding or other interactions. The furan ring provides a stable scaffold for these interactions, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    5-(Methylsulfanyl)furan-2-carbonitrile: Similar structure but with a methyl group instead of a benzyl group.

    5-(Phenylsulfanyl)furan-2-carbonitrile: Contains a phenyl group instead of a benzyl group.

    5-(Ethylsulfanyl)furan-2-carbonitrile: Features an ethyl group in place of the benzyl group.

Uniqueness

5-(Benzylsulfanyl)furan-2-carbonitrile is unique due to the presence of the benzylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. The benzyl group provides additional steric bulk and potential for π-π interactions, which can enhance binding to biological targets compared to its methyl or ethyl analogs.

Properties

IUPAC Name

5-benzylsulfanylfuran-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c13-8-11-6-7-12(14-11)15-9-10-4-2-1-3-5-10/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQAICXVLBGDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(O2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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